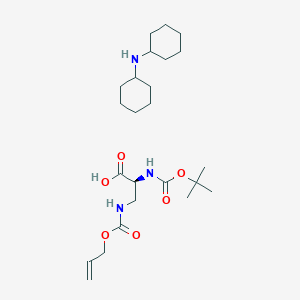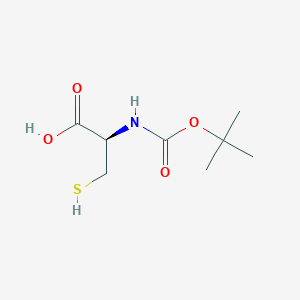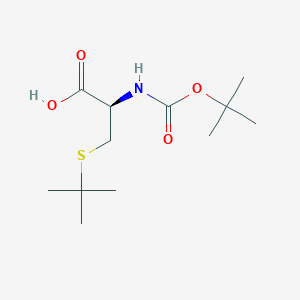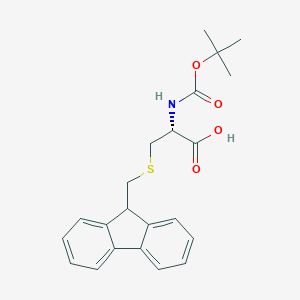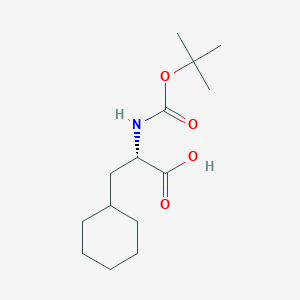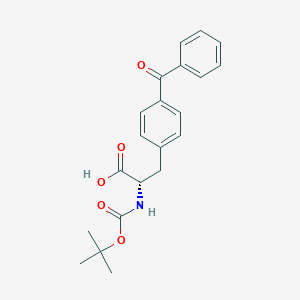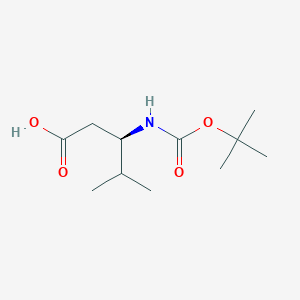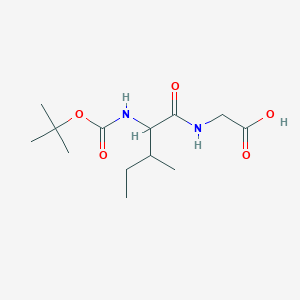
Boc-ile-gly-OH
描述
Boc-ile-gly-OH: , also known as N-(tert-Butoxycarbonyl)-L-isoleucyl-glycine, is a dipeptide compound commonly used in peptide synthesis. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the amino terminus, preventing unwanted reactions during peptide chain elongation. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions.
生化分析
Biochemical Properties
The Boc-Ile-Gly-OH compound plays a role in biochemical reactions, particularly in the field of proteomics It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide
Temporal Effects in Laboratory Settings
A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described, which demonstrates the compound’s stability and potential for long-term use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ile-gly-OH typically involves the coupling of Boc-protected L-isoleucine with glycine. The process begins with the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-L-isoleucine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection, coupling, and washing, ensuring high yields and purity. The use of microwave-assisted solid-phase synthesis has also been explored to enhance reaction rates and reduce solvent consumption .
化学反应分析
Types of Reactions: Boc-ile-gly-OH primarily undergoes deprotection and coupling reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The deprotected amino group can then participate in further peptide bond formation .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), hydroxybenzotriazole (HOBt)
Major Products:
Deprotection: Removal of the Boc group yields the free amino form of the dipeptide.
Coupling: Formation of peptide bonds with other amino acids or peptides.
科学研究应用
Chemistry: Boc-ile-gly-OH is widely used in the synthesis of longer peptides and proteins. Its stability and ease of deprotection make it a preferred choice in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. It serves as a model compound for understanding the behavior of peptides in various biological systems .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs, including enzyme inhibitors, antimicrobial peptides, and hormone analogs .
Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the large-scale synthesis of peptide drugs and diagnostic agents. Its use in environmentally friendly synthesis methods aligns with the principles of green chemistry .
作用机制
The mechanism of action of Boc-ile-gly-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing selective reactions at the carboxyl terminus. Upon deprotection, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds. This mechanism is crucial for the stepwise elongation of peptide chains in solid-phase synthesis .
相似化合物的比较
Boc-L-isoleucine (Boc-Ile-OH): Used as a starting material for Boc-ile-gly-OH synthesis .
Boc-glycine (Boc-Gly-OH): Another Boc-protected amino acid used in peptide synthesis .
Fmoc-protected amino acids: Alternative protecting group strategy for peptide synthesis, offering orthogonal protection compared to Boc .
Uniqueness: this compound is unique due to its specific combination of L-isoleucine and glycine, providing distinct structural and functional properties. The Boc protection strategy offers advantages in terms of stability and ease of removal, making it suitable for various synthetic applications.
属性
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


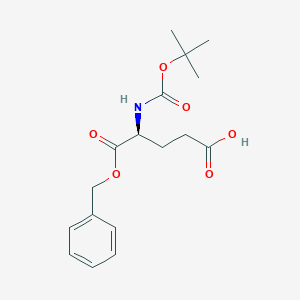
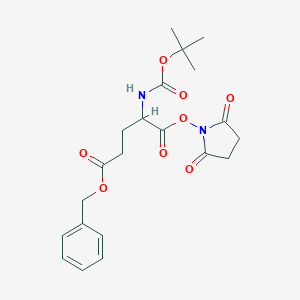
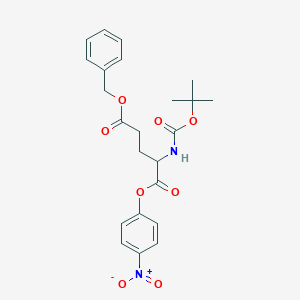
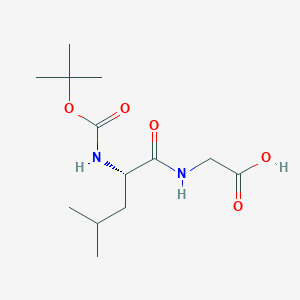
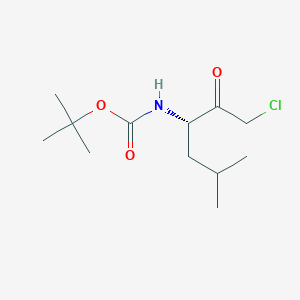
![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)
